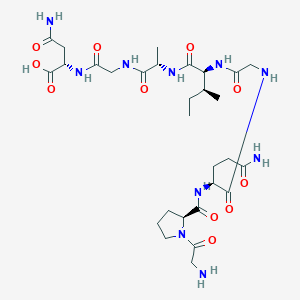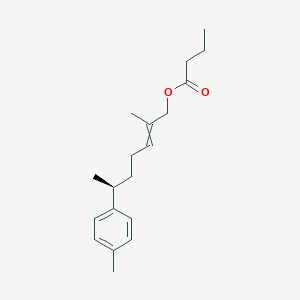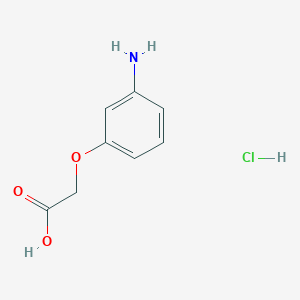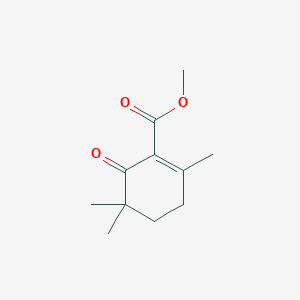![molecular formula C10H18LiNOSi B14181737 lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane CAS No. 852380-66-6](/img/structure/B14181737.png)
lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane is a compound that combines the properties of lithium, trimethylsilyl, and pyrrole groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane typically involves the reaction of a pyrrole derivative with a trimethylsilyl reagent in the presence of a lithium base. The reaction conditions often include anhydrous solvents and low temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds .
Scientific Research Applications
Lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane has several scientific research applications:
Medicine: Research into its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the pyrrole moiety can participate in electron-rich interactions.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Another organosilicon compound with similar reactivity but different functional groups.
Pyrrole Derivatives: Compounds containing the pyrrole ring system with various substituents.
Uniqueness
Lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane is unique due to the combination of lithium, trimethylsilyl, and pyrrole groups in a single molecule.
Properties
CAS No. |
852380-66-6 |
|---|---|
Molecular Formula |
C10H18LiNOSi |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane |
InChI |
InChI=1S/C10H18NOSi.Li/c1-13(2,3)9-8-12-10-11-6-4-5-7-11;/h4-6H,8-10H2,1-3H3;/q-1;+1 |
InChI Key |
KSFHNESDXBEKMN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)CCOCN1C=CC=[C-]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B14181657.png)


![[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14181686.png)

![Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-2-[[(2S)-2-cyclohexyl-2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-](/img/structure/B14181696.png)
![3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole](/img/structure/B14181701.png)
![(1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14181713.png)



![3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14181741.png)
![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14181743.png)
